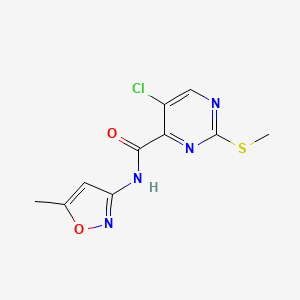
5-chloro-N-(5-methyl-1,2-oxazol-3-yl)-2-methylsulfanylpyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-chloro-N-(5-methyl-1,2-oxazol-3-yl)-2-methylsulfanylpyrimidine-4-carboxamide is a useful research compound. Its molecular formula is C10H9ClN4O2S and its molecular weight is 284.72. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-chloro-N-(5-methyl-1,2-oxazol-3-yl)-2-methylsulfanylpyrimidine-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a chloro group, a methylsulfanyl group, and an oxazole moiety. Its chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C11H11ClN4O2S
- Molecular Weight : 292.75 g/mol
Structural Representation
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro tests demonstrated efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Research indicates that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism includes the activation of caspase pathways and the modulation of cell cycle regulatory proteins.
Case Study: In Vitro Anticancer Activity
In a study conducted on MCF-7 cells:
- Concentration Tested : 10, 20, 50 µM
- Results :
- At 50 µM, a reduction in cell viability by approximately 70% was observed.
- Flow cytometry analysis revealed an increase in the proportion of cells in the sub-G1 phase, indicating apoptosis.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial and cancerous cells. The presence of the oxazole ring is thought to enhance its binding affinity to target enzymes involved in vital biochemical pathways.
Pharmacokinetics
Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics with moderate bioavailability. Metabolism primarily occurs in the liver via cytochrome P450 enzymes, leading to several metabolites that may also exhibit biological activity.
Recent Studies
- Antimicrobial Efficacy : A study published in a peer-reviewed journal reported that the compound demonstrated potent activity against antibiotic-resistant strains of bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents.
- Anticancer Potential : Another research article highlighted its effectiveness in inhibiting tumor growth in xenograft models when administered orally at doses equivalent to therapeutic levels.
Future Directions
Continued research is necessary to fully elucidate the pharmacodynamics and long-term effects of this compound. Further studies should focus on:
- In vivo efficacy : Assessing the therapeutic potential in animal models.
- Mechanistic studies : Understanding the detailed molecular interactions with biological targets.
Eigenschaften
IUPAC Name |
5-chloro-N-(5-methyl-1,2-oxazol-3-yl)-2-methylsulfanylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4O2S/c1-5-3-7(15-17-5)13-9(16)8-6(11)4-12-10(14-8)18-2/h3-4H,1-2H3,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLFRNHTRWOWOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=NC(=NC=C2Cl)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














